

Desmethyl-WEHI-345 Analog: A Comparative Analysis of Cross-Reactivity with RIP Kinases

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Compound of Interest

Compound Name: Desmethyl-WEHI-345 analog

Cat. No.: B15607435

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a desmethyl analog of WEHI-345, a known inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is to detail its cross-reactivity profile against other members of the RIP kinase family, providing valuable insights for researchers utilizing this compound in their studies. Due to the limited public availability of specific cross-reactivity data for the desmethyl analog, this guide will leverage the comprehensive data available for its parent compound, WEHI-345, as a close surrogate. WEHI-345 is a potent and selective inhibitor of RIPK2, a key signaling partner for NOD1 and NOD2 receptors.^[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of WEHI-345 has been quantified against a panel of RIP kinases. The data, summarized in the table below, highlights the compound's high selectivity for RIPK2.

Kinase Target	IC50 (nM)	Dissociation Constant (Kd) (nM)	Notes
RIPK2	130[2][3]	46	Potent inhibition of the primary target.
RIPK1	>10,000	>10,000	Negligible activity, indicating high selectivity.
RIPK3	Not explicitly quantified in the provided results, but broader screens suggest low activity.	-	
RIPK4	>10,000	>10,000	Negligible activity.
RIPK5	>10,000	>10,000	Negligible activity.

In a broader kinase screen of 92 different kinases, WEHI-345 only demonstrated significant inhibition (>90% at 1 μ M) against KIT, RET, PDGFR β , and SRC, further underscoring its selectivity.

Experimental Protocols

The determination of kinase inhibition and selectivity is crucial for the validation of small molecule inhibitors. Below is a detailed, representative protocol for a biochemical kinase inhibition assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Desmethyl-WEHI-345 analog**) against a panel of RIP kinases.

Materials:

- Recombinant human RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5 enzymes.

- Kinase-specific peptide substrates.
- Adenosine triphosphate (ATP).
- Test compound (**Desmethyl-WEHI-345 analog**) at various concentrations.
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- 384-well white assay plates.
- Plate reader capable of luminescence detection.

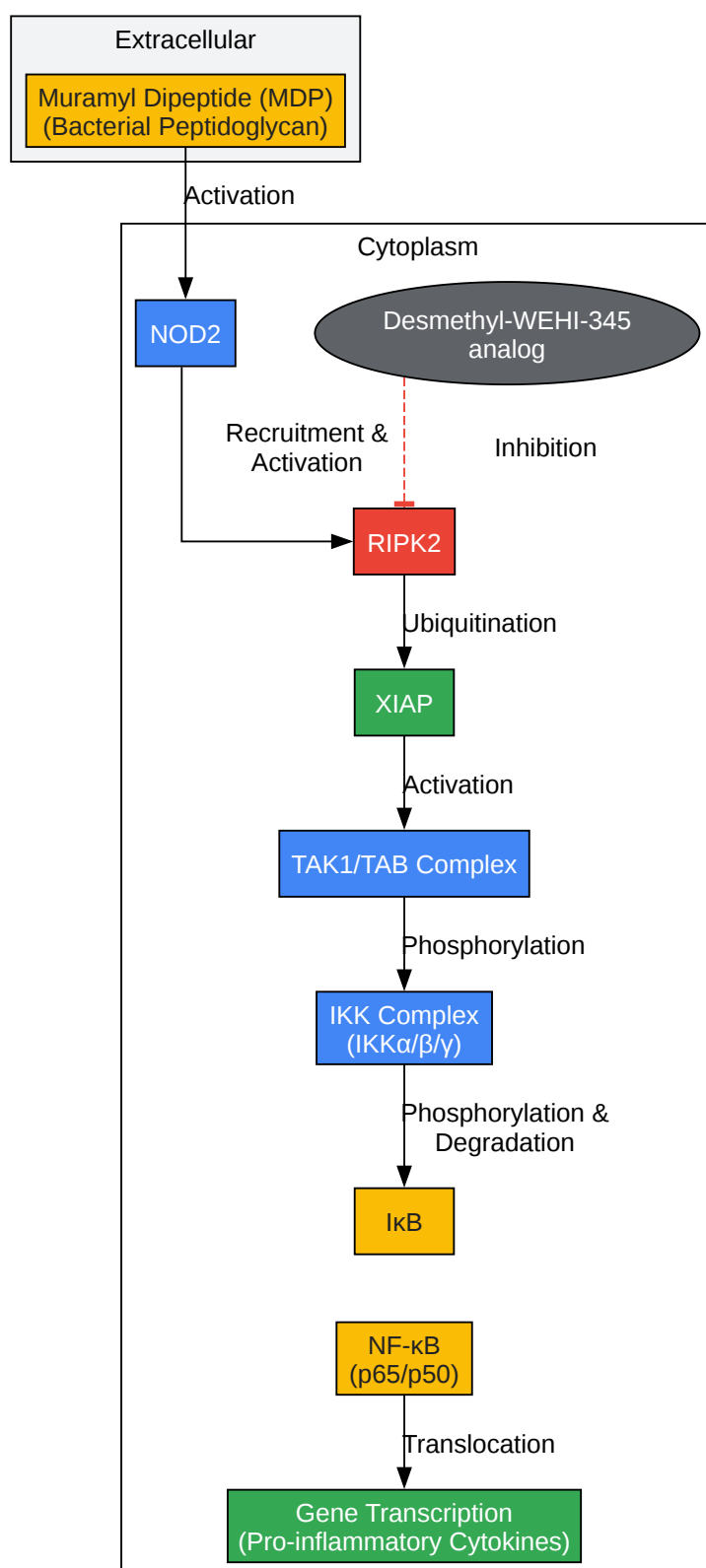
Procedure:

- Compound Preparation: Prepare a serial dilution of the **Desmethyl-WEHI-345 analog** in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
 - Add 5 µL of a mixture containing the respective RIP kinase and its corresponding peptide substrate in the kinase assay buffer.
 - Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
- Incubation: Incubate the plate at room temperature for 1 hour.
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate for 40 minutes at room temperature.

- Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate the plate for another 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

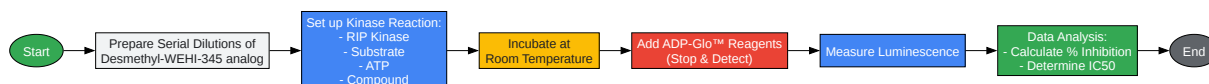
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.



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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of **Desmethyl-WEHI-345 analog**.



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